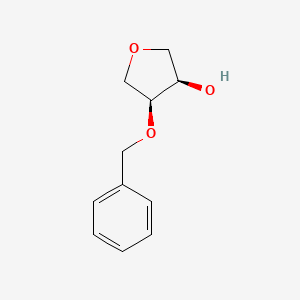
cis-4-(Benzyloxy)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-4-(Benzyloxy)tetrahydrofuran-3-ol” is a chemical compound with the CAS Number: 123665-72-5 . It has a molecular weight of 194.23 . The IUPAC name for this compound is (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-ol . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 . This code provides a specific standard for molecular structure representation.Mecanismo De Acción
The mechanism of action of cis-4-BTHF is not well understood. However, it is believed to act as a chiral building block, forming chiral intermediates in the synthesis of various organic compounds. Additionally, it is believed to act as a chiral catalyst in the synthesis of chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of cis-4-BTHF are not well understood. However, it is believed to be non-toxic and non-irritating. Additionally, it is believed to have low volatility, making it suitable for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using cis-4-BTHF in laboratory experiments is its low volatility, which makes it suitable for use in a variety of laboratory experiments. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is important to note that cis-4-BTHF is a chiral compound, meaning that it can form chiral intermediates in the synthesis of various organic compounds. As such, it is important to ensure that the correct form of cis-4-BTHF is used in the experiment.
Direcciones Futuras
There are a number of potential future directions for the use of cis-4-BTHF in scientific research. These include: further research into the mechanism of action of cis-4-BTHF; further research into the biochemical and physiological effects of cis-4-BTHF; further research into the synthesis of chiral auxiliaries using cis-4-BTHF; further research into the synthesis of pharmaceuticals using cis-4-BTHF; further research into the synthesis of chiral catalysts using cis-4-BTHF; further research into the synthesis of chiral compounds for use in drug discovery and development; and further research into the synthesis of chiral compounds for use in drug metabolism studies.
Métodos De Síntesis
The most common method for the synthesis of cis-4-BTHF is the hydrolysis of cis-4-(Benzyloxy)tetrahydrofuran-3-oloxy-1-methoxy-2-methyl-3-tetrahydrofuran (cis-4-(Benzyloxy)tetrahydrofuran-3-oloxy-1-methoxy-2-methyl-3-THF) with aqueous hydrochloric acid. This reaction produces cis-4-BTHF and 1-methoxy-2-methyl-3-tetrahydrofuran (1-methoxy-2-methyl-3-THF). The reaction is typically carried out at a temperature of 50-60°C, with a reaction time of 1-2 hours.
Aplicaciones Científicas De Investigación
Cis-4-BTHF has been used in a variety of scientific research applications, including the synthesis of chiral auxiliaries, asymmetric synthesis, and the synthesis of pharmaceuticals. It has also been used in the synthesis of chiral compounds for use in drug discovery and development. Additionally, it has been used in the synthesis of chiral catalysts for the synthesis of chiral compounds. Additionally, cis-4-BTHF has been used in the synthesis of chiral compounds for use in drug metabolism studies.
Propiedades
IUPAC Name |
(3R,4S)-4-phenylmethoxyoxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVLHINATFTNQV-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

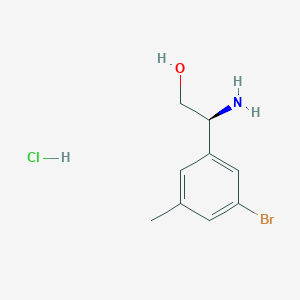

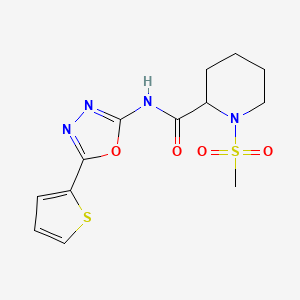
![N-(4-ethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2856425.png)
![1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2856426.png)
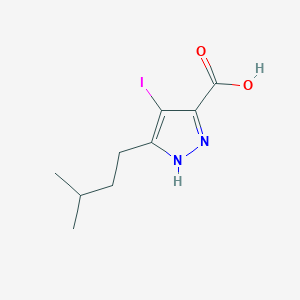
![6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2856428.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2856431.png)
![2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2856432.png)
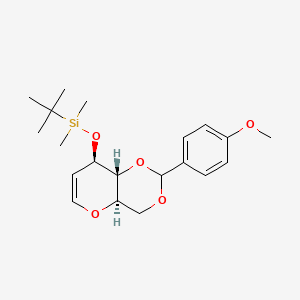
![2-Chloro-N-[(2,6-dimethylphenyl)methyl]-N-(4-methylsulfinylbutan-2-yl)acetamide](/img/structure/B2856440.png)

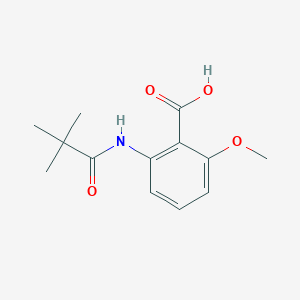
![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)